2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid
Description
Properties
IUPAC Name |
2-[2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-7-3-1-6(2-4-7)10-8(5-9(15)16)17-11(13)14-10/h1-4H,5H2,(H2,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDLQBPCFGMSKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC(=N2)N)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198045 | |
| Record name | 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49779-99-9 | |
| Record name | 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049779999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely documented method involves the reaction of thiourea with 4-chloroacetoacetyl chloride in a chlorohydrocarbon solvent. This process, patented by, proceeds via nucleophilic attack by the thiourea’s sulfur atom on the electrophilic carbon of 4-chloroacetoacetyl chloride, forming a thiazolidine intermediate. Subsequent intramolecular cyclization and dehydrohalogenation yield the thiazole core.
The stoichiometric ratio of thiourea to 4-chloroacetoacetyl chloride is critical. Excess thiourea (1.2:1 molar ratio) minimizes side reactions, such as hydrolysis of the acetyl chloride moiety, while ensuring complete conversion.
Solvent and Temperature Optimization
Methylene chloride is the preferred solvent due to its low polarity, which stabilizes the reactive intermediate and prevents premature hydrolysis. The reaction occurs in two stages:
A representative protocol from specifies:
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Dissolving 4-chloroacetoacetyl chloride (18.6 g) in methylene chloride (187.7 g) at -25°C .
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Adding this solution dropwise to a suspension of thiourea (15.2 g) in water (30 g) at 5–7°C .
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Stirring for 30 minutes at 5–7°C , followed by 60 minutes at 25–27°C .
This method achieves a 78.5% yield of the hydrochloride salt, which is isolated as colorless crystals (m.p. 151.4–151.9°C ).
Alternative Pathways: Acetophenone Condensation and Diazotization
Challenges in Decarboxylation and Stability
Early methods described in faced issues with light sensitivity and decarboxylation of the free acid form. Neutralizing the hydrochloride salt under basic conditions (e.g., with NaOH) produces the free acid, which degrades in solution to 2-amino-4-methylthiazole . To mitigate this, the hydrochloride salt is recommended for storage and further reactions.
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
Advantages of the Patent Method
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Higher yield due to optimized temperature control.
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Reduced side products from chlorohydrocarbon stabilization.
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Direct isolation of the hydrochloride salt avoids decarboxylation.
Structural Characterization and Validation
Spectroscopic Data
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FTIR : Bands at 3200 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=N), and 1525–790 cm⁻¹ (thiazole ring).
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¹H NMR (DMSO-d₆) : Signals at δ 7.42–7.90 (aryl protons) and δ 3.60 (acetic acid –CH₂–).
Industrial and Pharmacological Implications
The patented method is scalable for bulk production, critical for antibiotic manufacturing. Future research should explore:
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or other nucleophiles.
Major Products
Oxidation: Nitro derivatives of the thiazole compound.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid exhibits significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
|---|---|---|---|---|
| This compound | HEPG2 (liver carcinoma) | 7.06 | Doxorubicin | 0.15 |
| This compound | MCF7 (breast carcinoma) | 10.25 | Doxorubicin | 0.10 |
| This compound | DLD1 (colon carcinoma) | 12.50 | Doxorubicin | 0.12 |
These results indicate its potential as a therapeutic agent in cancer treatment.
Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects, with derivatives demonstrating activity ranging from 55% to 80% compared to ibuprofen's activity of approximately 85%.
Table 2: Anti-inflammatory Activity Comparison
| Compound | Anti-inflammatory Activity (%) | Reference Drug | Activity (%) |
|---|---|---|---|
| Derivative of this compound | 55 - 80 | Ibuprofen | 85 |
This suggests that structural modifications can enhance therapeutic efficacy against inflammation.
Antimicrobial Activity
The antimicrobial evaluation indicates that derivatives of this compound possess significant antibacterial and antifungal properties, making them candidates for treating infectious diseases.
Case Studies
Several case studies highlight the biological relevance of this compound:
- Synthesis and Evaluation: A series of new thiazole derivatives were synthesized from this compound and evaluated for antimicrobial activity against various pathogens. Results indicated that certain modifications enhanced efficacy against resistant strains.
- Structure-Activity Relationship (SAR): Research on SAR revealed that electron-donating groups significantly enhance cytotoxicity, while electron-withdrawing groups reduce activity. This insight is crucial for designing more potent derivatives.
- Cardiovascular Effects: Studies on synthetic derivatives showed potential cardiovascular benefits, indicating that some compounds could raise developed tension without affecting heart rate or blood vessel activity .
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation pathways, resulting in anticancer effects.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
Structural analogs differ in substituent type, position, and functional groups, significantly altering biological activity:
Key Insight: The position and nature of substituents critically influence activity. For example, ester derivatives (e.g., SMVA-60) may act as prodrugs, while methyl groups reduce polarity compared to acetic acid .
Halogen-Substituted Phenyl Analogs
Variations in halogen substitution on the phenyl ring impact electronic and steric properties:
Key Insight: Bromine and fluorine substitutions may alter metabolic pathways and binding interactions compared to chlorine, as seen in prostaglandin hydroperoxidase-mediated metabolism studies .
Cardiovascular Effects ()
- Target Compound : Modulates developed tension without affecting heart rate.
- SMVA-35 (2-chlorophenylamino analog): Decreases heart rate in the presence of acetylcholine.
- SMVA-42 (4-bromophenylamino analog): Induces contractile responses in aortic tissue, abolished by prazosin (α1-adrenergic antagonist).
Metabolic and Toxicological Profiles
- Target Compound: No direct evidence of carcinogenicity, but thorough toxicological studies are lacking .
- Thiamine Oxidase Substrates () : Enzymatic oxidation of thiazoles (e.g., thiamine) highlights metabolic susceptibility, which may vary with substituents.
Physicochemical Properties
Key Insight : Acetic acid derivatives exhibit higher solubility than methyl or ester analogs, influencing bioavailability .
Biological Activity
2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid is a heterocyclic compound belonging to the thiazole family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential roles in anticancer, anti-inflammatory, and antimicrobial activities. The presence of the 4-chlorophenyl group enhances its chemical reactivity and biological efficacy.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties:
- Molecular Weight: 232.69 g/mol
- Melting Point: 169-171 °C
- Solubility: Soluble in organic solvents; limited solubility in water.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Topoisomerase II Inhibition: Thiazole derivatives, including this compound, have been shown to interact with topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.
- Cell Cycle Disruption: The compound induces a G2 phase cell cycle arrest, which is critical for its anticancer properties.
- Enzyme Interaction: It inhibits specific enzymes involved in metabolic pathways, affecting overall metabolic flux and cellular functions.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
|---|---|---|---|---|
| This compound | HEPG2 (liver carcinoma) | 7.06 | Doxorubicin | 0.15 |
| This compound | MCF7 (breast carcinoma) | 10.25 | Doxorubicin | 0.10 |
| This compound | DLD1 (colon carcinoma) | 12.50 | Doxorubicin | 0.12 |
The compound exhibited varying degrees of cytotoxicity across different cell lines, indicating its potential as an anticancer agent .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. A study reported that derivatives of this compound demonstrated anti-inflammatory activity ranging from 55% to 80% compared to ibuprofen's activity of approximately 85%.
Table 2: Anti-inflammatory Activity Comparison
| Compound | Anti-inflammatory Activity (%) | Reference Drug | Activity (%) |
|---|---|---|---|
| Derivative of this compound | 55 - 80 | Ibuprofen | 85 |
This suggests that structural modifications can enhance therapeutic efficacy against inflammation.
Antimicrobial Activity
The antimicrobial evaluation of this compound and its derivatives has also been documented. Studies indicate that these thiazole derivatives possess significant antibacterial and antifungal properties, making them candidates for further development in treating infectious diseases .
Case Studies
Several case studies highlight the biological relevance of this compound:
- Synthesis and Evaluation : A series of new thiazole derivatives were synthesized from this compound and evaluated for antimicrobial activity against various pathogens. Results indicated that certain modifications enhanced efficacy against resistant strains .
- Structure-Activity Relationship (SAR) : Research on SAR revealed that electron-donating groups significantly enhance cytotoxicity, while electron-withdrawing groups reduce activity . This insight is crucial for designing more potent derivatives.
Q & A
Q. What are the optimal synthetic routes for 2-amino-4-(4-chlorophenyl)thiazole-5-acetic acid, and how can yield be maximized?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted thioureas with α-haloacetic acid derivatives. Key steps include:
- Intermediate formation : React 4-chlorophenyl isothiocyanate with ethyl bromoacetate to form the thiazole core .
- Amination : Introduce the amino group via nucleophilic substitution or catalytic hydrogenation, ensuring pH control (6.5–7.5) to avoid side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) to isolate the product. Yield optimization (70–85%) requires inert atmosphere (N₂) and stoichiometric excess of α-haloacetic acid (1.2 eq) .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer: Combine multiple analytical techniques:
Q. What biological targets are associated with this compound, and how are activity assays designed?
Methodological Answer: Thiazole derivatives often target enzymes (e.g., cyclooxygenase-2) or receptors (e.g., GABAₐ). Assay design includes:
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal stability : Decomposition occurs above 150°C (TGA analysis). Store at 4°C in amber vials to prevent photodegradation .
- pH sensitivity : Stable in pH 5–7 (aqueous buffer); hydrolyzes in alkaline conditions (pH >9) to form 4-chlorophenylthiazole fragments .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activity data across studies?
Methodological Answer: Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:
- Standardized protocols : Adopt WHO-recommended cell lines and inhibitor concentrations .
- Batch consistency : Validate purity (>98% via HPLC) and confirm stereochemistry (circular dichroism) for each study .
- Meta-analysis : Use statistical tools (e.g., two-tailed t-test, ANOVA) to compare datasets; prioritize studies with SEM ≤10% .
Q. What structure-activity relationship (SAR) trends are critical for modifying this compound’s bioactivity?
Methodological Answer:
- Electron-withdrawing groups (EWGs) : Substituting the 4-chlorophenyl group with NO₂ or CF₃ enhances enzymatic inhibition (e.g., COX-2 IC₅₀ improves from 12 µM to 5 µM) .
- Amino group modifications : Acetylation reduces solubility but increases blood-brain barrier permeability (logP increases from 1.2 to 2.8) .
Q. What computational methods support rational design of derivatives with improved pharmacokinetics?
Methodological Answer:
Q. How can in vitro toxicity be systematically evaluated during lead optimization?
Methodological Answer:
Q. What crystallographic techniques resolve polymorphism or hydrate formation in this compound?
Methodological Answer:
Q. What novel heterocyclic synthons can be derived from this compound for broader medicinal applications?
Methodological Answer:
- Triazolo-thiadiazine hybrids : React with hydrazine hydrate and CS₂ under reflux to form [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-ones, which show antiviral activity (EC₅₀ = 3.2 µM vs. HSV-1) .
- Thienopyrimidinones : Condense with malononitrile to yield 6-acetyl-3-amino-2,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, a potential kinase inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
